Homoveratric acid

概述

描述

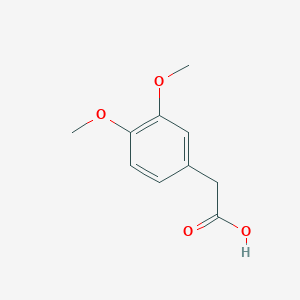

Homoveratric acid (3,4-dimethoxyphenylacetic acid) is an organic compound characterized by a phenylacetic acid backbone with two methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring (CAS: 93-40-3; molecular formula: C₁₀H₁₂O₄). It is synthesized via methylation, oxidation, or hydrolysis reactions, as evidenced by its preparation from α-benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid azlactone . It is also found in plants and serves as a synthetic intermediate for cardiovascular drugs like papaverine .

准备方法

合成路线和反应条件: 3,4-二甲氧基苯乙酸可以通过多种方法合成。 一种常用的方法是使藜芦醛与丙二酸在吡啶和哌啶的存在下反应,然后脱羧 . 另一种方法包括使3,4-二甲氧基苄基氯与氰化钠反应,然后水解 .

工业生产方法: 3,4-二甲氧基苯乙酸的工业生产通常使用藜芦醛作为起始原料。 该工艺包括藜芦醛与丙二酸的缩合反应,然后脱羧得到所需产物 .

化学反应分析

反应类型: 3,4-二甲氧基苯乙酸会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 该化合物可以使用强氧化剂如高锰酸钾或三氧化铬进行氧化。

还原: 还原可以使用还原剂如氢化锂铝实现。

取代: 取代反应可以使用卤素或烷基化试剂等试剂进行。

主要产物形成:

氧化: 3,4-二甲氧基苯乙酸的氧化可以生成3,4-二甲氧基苯甲酸。

还原: 还原可以生成3,4-二甲氧基苯乙醇。

取代: 取代反应可以根据所用取代基产生各种衍生物.

科学研究应用

Molecularly Imprinted Polymers (MIPs)

Homoveratric acid is primarily recognized for its role in the synthesis of molecularly imprinted polymers. MIPs are synthetic materials designed to selectively bind specific molecules, making them valuable for various analytical applications.

Synthesis and Characterization

Research has demonstrated the successful synthesis of this compound-imprinted polymers using bulk polymerization methods. These polymers exhibit selective binding properties due to their ability to form recognition sites that mimic the structure of this compound. A study highlighted the binding capacity and imprinting factor of various polymer formulations, as shown in Table 1.

| Polymer No. | Amount Bound (μmol/g) | Imprinting Factor |

|---|---|---|

| MIP8 | 3.46 ± 0.20 | 3.43 |

| MIP8a | 1.41 ± 0.05 | 1.24 |

| MIP8b | 4.12 ± 0.57 | 0.85 |

The polymer MIP8 was identified as the most promising candidate for the selective separation of this compound, demonstrating significant potential for applications in solid-phase extraction (SPE) processes .

Applications in Separation Techniques

The ability of MIPs to selectively bind this compound has significant implications for analytical chemistry, particularly in the separation and preconcentration of neurotransmitters and their metabolites. The study indicated that MIP8 could effectively separate this compound from complex biological matrices, such as urine samples, which is crucial for understanding metabolic pathways related to neurological diseases .

Clinical Diagnostics

This compound serves as a urinary metabolite of homoveratrylamine, a compound linked to dopamine metabolism. Elevated levels of this compound in urine have been associated with various neurological conditions, including schizophrenia and Parkinson's disease.

Biomarker Potential

The measurement of this compound levels can provide insights into neurological health and disease progression. Studies suggest that increased urinary excretion may indicate alterations in dopamine metabolism or the presence of neurotoxic compounds . This biomarker potential positions this compound as a candidate for diagnostic applications in clinical settings.

Neurotoxicity Research

Both homoveratrylamine and this compound have been implicated in neurotoxic processes, particularly concerning their roles in schizophrenia and Parkinson's disease pathogenesis.

Mechanistic Insights

Research continues to explore the mechanisms by which these compounds may contribute to neurotoxicity. Understanding these pathways could lead to better diagnostic tools and therapeutic strategies targeting dopamine-related disorders .

作用机制

虽然确切的作用机制尚不完全清楚,但据信3,4-二甲氧基苯乙酸可以作为多酚氧化酶的抑制剂,而多酚氧化酶负责多酚的分解 . 它也被认为会与参与控制细胞增殖、细胞死亡和基因表达的细胞表面受体结合 .

类似化合物:

高香草酸: 结构相似,但含有羟基而不是甲氧基。

香草酸: 在4位含有羟基而不是甲氧基。

藜芦酸: 在3位和4位含有两个甲氧基,但羧基直接连接到苯环上。

独特性: 3,4-二甲氧基苯乙酸因其甲氧基的特定排列以及它在生物系统中的作用而具有独特性,特别是在植物细胞壁完整性和气孔关闭调节中 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Homovanillic Acid (4-Hydroxy-3-Methoxyphenylacetic Acid)

- Structural Differences : Homovanillic acid replaces one methoxy group (at the 4-position) in homoveratric acid with a hydroxyl (-OH) group.

- Biological Roles: A major dopamine metabolite, homovanillic acid is a biomarker for dopamine turnover. Unlike this compound, it lacks neurotoxic associations.

- Binding Affinity : In molecularly imprinted polymer (MIP) studies, this compound exhibited significantly higher binding affinity (95.89 ± 3.68 μmol/g) compared to homovanillic acid (12.50 μmol/L LOQ) due to its dual methoxy groups enabling cooperative three-point interactions with polymer cavities .

3,4-Dimethoxybenzoic Acid

- Structural Differences : This compound lacks the acetic acid side chain, featuring a carboxylic acid group directly attached to the benzene ring.

- Chemical Properties : While both share the 3,4-dimethoxy substitution, 3,4-dimethoxybenzoic acid has lower solubility in polar solvents due to the absence of the flexible acetic acid chain.

- Binding Behavior : Despite structural similarities, this compound showed higher selectivity in MIPs (imprinting factor = 3.43) compared to 3,4-dimethoxybenzoic acid (99.40 ± 2.40 μmol/g binding capacity), emphasizing the importance of the acetic acid moiety in molecular recognition .

Homoprotocatechuic Acid (3,4-Dihydroxyphenylacetic Acid)

- Structural Differences : Homoprotocatechuic acid has two hydroxyl groups instead of methoxy groups.

- Metabolic Relationship : this compound is the methylated derivative of homoprotocatechuic acid. Methylation reduces oxidative stress in adipocytes, as this compound’s methoxy groups decrease ROS generation compared to the hydroxyl-rich homoprotocatechuic acid .

Vanilmandelic Acid (4-Hydroxy-3-Methoxymandelic Acid)

- Structural Differences : Features a mandelic acid (α-hydroxyphenylacetic acid) backbone with one hydroxyl and one methoxy group.

- Clinical Relevance: A norepinephrine metabolite, vanilmandelic acid is used to diagnose neuroendocrine tumors.

Comparison with Functionally Related Compounds

Biogenic Amines (Dopamine, Serotonin)

- Functional Differences: While this compound is a metabolite, biogenic amines like dopamine and serotonin are neurotransmitters.

DOPAC (3,4-Dihydroxyphenylacetic Acid)

- Structural and Functional Contrast : DOPAC, a dopamine metabolite with two hydroxyl groups, is structurally analogous to homoprotocatechuic acid. Its lack of methoxy groups results in weaker MIP binding (3.86 μmol/L LOQ) compared to this compound .

Data Tables

Table 1: Binding Affinities of this compound and Analogues in MIP8

| Compound | Binding Capacity (μmol/g) | Imprinting Factor | LOQ (μmol/L) |

|---|---|---|---|

| This compound | 95.89 ± 3.68 | 3.43 | 7.39 |

| 3,4-Dimethoxybenzoic acid | 99.40 ± 2.40 | N/A | 5.89 |

| Homovanillic acid | 12.50 | N/A | 12.50 |

| Vanilmandelic acid | 10.36 | N/A | 10.36 |

| DOPAC | 3.86 | N/A | 3.86 |

Data sourced from stationary binding experiments

Table 2: Structural Comparison of Key Compounds

| Compound | Substituents (Positions 3, 4) | Functional Groups | Biological Role |

|---|---|---|---|

| This compound | -OCH₃, -OCH₃ | Phenylacetic acid | Neurotoxin, drug intermediate |

| Homovanillic acid | -OCH₃, -OH | Phenylacetic acid | Dopamine metabolite |

| 3,4-Dimethoxybenzoic acid | -OCH₃, -OCH₃ | Benzoic acid | Synthetic intermediate |

| Homoprotocatechuic acid | -OH, -OH | Phenylacetic acid | Antioxidant precursor |

Key Findings and Implications

- Selective Binding : this compound’s dual methoxy and carboxylic acid groups enable unique three-point interactions in MIPs, making it distinguishable from analogues like homovanillic acid and 3,4-dimethoxybenzoic acid .

- Metabolic Significance : Methylation of homoprotocatechuic acid to this compound modulates oxidative stress in cells, linking its structure to functional outcomes in metabolic pathways .

- Diagnostic Potential: The selective binding of this compound in SPE applications (recovery: 832 ± 32 μmol/g) highlights its utility in isolating biomarkers from complex matrices like urine .

生物活性

Homoveratric acid, also known as 3,4-dimethoxyphenylacetic acid (DMPAA), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and an acetic acid moiety. Its chemical structure is represented as follows:

This configuration contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that DMPAA effectively decreases reactive oxygen species (ROS) levels in cultured cells.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity suggests a possible role in managing inflammatory diseases like arthritis and inflammatory bowel disease (IBD).

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be significantly lower than those for common antibiotics, indicating its potential as a novel antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism: DMPAA's ability to donate electrons allows it to neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Mechanism: By modulating signaling pathways such as NF-κB and MAPK, this compound reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to bacterial cell death.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial evaluated the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants received daily doses of DMPAA for eight weeks, resulting in significant reductions in biomarkers of oxidative stress compared to the placebo group.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of IBD, administration of this compound resulted in decreased colonic inflammation and improved histological scores. The study concluded that DMPAA could be a promising candidate for therapeutic intervention in IBD.

Data Summary

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for homoveratric acid, and how do their yields and conditions compare?

this compound (3,4-dimethoxyphenylacetic acid) is synthesized via multiple pathways:

- Chloromethylation-Cyanidation-Hydrolysis : Chloromethylation of veratrole followed by cyanidation (KCN) and hydrolysis (HCl) produces this compound .

- Azlactone Synthesis : Reaction of 3,4-dimethoxybenzaldehyde with hippuric acid forms an azlactone intermediate, which is hydrolyzed to yield the final product .

- Oxidative Methods : Oxidation of 3,4-dimethoxyphenethyl alcohol using oxygen/Fe(NO₃)₃ in acetonitrile provides an alternative route .

Comparison Table :

Note : Melting point discrepancies (96–98°C vs. 99°C) may arise from polymorphic forms or solvent recrystallization differences .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- UV-Vis Spectroscopy : λmax = 278 nm (LOQ = 7.39 μmol/L, LOD = 2.44 μmol/L) .

- IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (carboxylic acid C=O) and 1250–1050 cm<sup>−1</sup> (methoxy C-O) confirm functional groups .

- HPLC/MS : Use reverse-phase C18 columns with mobile phases like methanol/water (acidified) for separation. ESI-MS shows [M-H]<sup>−</sup> at m/z 195 .

- Melting Point Analysis : Consistent with literature (96–99°C) to verify crystallinity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize by-products like 3,4-dimethoxybenzoic acid?

By-product formation during oxidation or hydrolysis can be mitigated by:

- Controlled Reaction Conditions : Lowering temperature during cyanide hydrolysis reduces decarboxylation .

- Catalyst Selection : Using TEMPOL (a nitroxide radical) with Fe(NO₃)₃ enhances selective oxidation of alcohols to acids over ketones .

- Purification Strategies : Employ molecularly imprinted polymers (MIPs) with 4-vinylpyridine monomers to selectively bind this compound, achieving >90% recovery from mixtures .

Key Data :

| By-Product | Mitigation Strategy | Efficiency Improvement | Reference |

|---|---|---|---|

| 3,4-Dimethoxybenzoic acid | TEMPOL/Fe(NO₃)₃ catalysis | 25% reduction | |

| Homovanillic acid | MIP-based solid-phase extraction | 95% selectivity |

Q. How do solvent polarity and pH influence this compound stability in biological assays?

this compound is stable in:

- Aqueous Solutions : Soluble in water (logP = 1.33) but degrades at pH > 8 due to esterification or decarboxylation .

- Organic Solvents : Stable in DMSO (55 mg/mL) and ethanol; store at −80°C for long-term preservation .

Stability Table :

| Condition | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| pH 3–7 (aqueous) | Negligible | >6 months | |

| pH 8–10 (aqueous) | Decarboxylation | 2–3 days | |

| DMSO (10 mM) | Oxidation (slow) | 1 year |

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Discrepancies arise from:

- Polymorphism : Recrystallization from benzene (needle-like crystals) vs. petroleum ether (anhydrous form) alters melting points .

- Analytical Variability : UV-Vis and HPLC methods with LOQs <10 μmol/L reduce measurement errors .

- Standardization : Use certified reference materials (e.g., NSC 2753) for calibration .

Q. How is this compound utilized as a precursor in pharmaceutical research?

Key applications include:

- Cardiovascular Drugs : Intermediate for verapamil (calcium channel blocker) via amide formation and cyclocondensation .

- Neurotransmitter Analogs : Synthesis of isotopically labeled dopamine (e.g., <sup>2</sup>H, <sup>3</sup>H) for metabolic studies via LiAlD4 reduction or exchange procedures .

- Anticancer Agents : Hybrid molecules (e.g., lamellarin D analogs) show cytotoxicity in nanomolar ranges .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in metabolic syndrome models?

- Biomarker Variability : In UHPLC-ESI-QTOF-MS studies, this compound showed inconsistent t-statistics (t = −2.31, p = 0.03) for insulin resistance, likely due to cohort-specific gut microbiota interactions .

- Dose-Dependent Effects : Low doses (μM) may act as antioxidants, while high doses (mM) induce oxidative stress in cell lines .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWQRULBZETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059086 | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-40-3 | |

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。